molecular formula C21H20FN3O4 B2544180 N-(3,4-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)oxy)acetamide CAS No. 1251573-87-1

N-(3,4-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)oxy)acetamide

Cat. No. B2544180
CAS RN: 1251573-87-1
M. Wt: 397.406
InChI Key: SUGDOHUCFJXTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related N-substituted acetamides typically involves the formation of an amide bond between an acyl chloride and an amine. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . Similarly, the synthesis of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was performed using POCl3 in acetate . These methods could potentially be adapted for the synthesis of "N-(3,4-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)oxy)acetamide".

Molecular Structure Analysis

The molecular structure of N-substituted acetamides is often characterized using spectroscopic techniques such as NMR and IR, as well as X-ray diffraction analysis. For instance, the structure of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was determined using these methods . The molecular structure is crucial for understanding the compound's interaction with biological targets, as seen in the molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which targets the VEGFr receptor .

Chemical Reactions Analysis

The chemical reactivity of N-substituted acetamides can vary depending on the substituents present on the aromatic ring and the amide nitrogen. The papers provided do not detail specific reactions for the compound , but they do discuss the biological evaluation of similar compounds as opioid kappa agonists and antiallergic agents , indicating their reactivity in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. X-ray powder diffraction can provide information on the crystalline nature of these compounds . The conformation of the N-H bond and the presence of intermolecular hydrogen bonds can affect the compound's physical properties, as observed in 2-chloro-N-(2,4-dimethylphenyl)acetamide .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-13-10-20(25-21(23-13)14-4-6-15(22)7-5-14)29-12-19(26)24-16-8-9-17(27-2)18(11-16)28-3/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGDOHUCFJXTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.